molecular formula C8H8N4O B13523216 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B13523216
M. Wt: 176.18 g/mol
InChI Key: TZEHZHKCQUDCSZ-UHFFFAOYSA-N
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Description

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is a chemical compound with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This pyrazine-2-carbonitrile derivative is offered for research purposes and is strictly for laboratory use. The pyrazine-2-carbonitrile scaffold is recognized as a valuable building block in organic synthesis and medicinal chemistry . Pyrazine derivatives are a significant class of heterocyclic compounds frequently investigated for their potential as inhibitors of various biological targets, such as phosphodiesterase 10 (PDE10) . The azetidine ring is a saturated four-membered nitrogen-containing heterocycle that is often explored in drug discovery to modulate properties like potency, selectivity, and metabolic stability. As a research chemical, 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile serves as a key intermediate for the synthesis of more complex molecules and is a candidate for the development of novel therapeutic agents. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

3-(3-hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

InChI

InChI=1S/C8H8N4O/c9-3-7-8(11-2-1-10-7)12-4-6(13)5-12/h1-2,6,13H,4-5H2

InChI Key

TZEHZHKCQUDCSZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with azetidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyazetidinyl group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazine-2-carbonitrile derivatives exhibit diverse biological activities depending on their substituents. Key analogues include:

Compound Name Substituent Key Features
3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile 3-Hydroxyazetidine Polar hydroxyl group enhances solubility; azetidine’s small ring increases rigidity.
3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile (Compound F) Thiophene-sulfonyl Moderate P2Y12 receptor antagonist (IC₅₀: 15.5–8.3 μM); sulfonyl group enhances lipophilicity .
2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) 4-Methylpiperazine Antidepressant activity in rodent models; log P comparable to ondansetron .
5-({5-[2-(3-Aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl}amino)pyrazine-2-carbonitrile (Prexasertib) Complex aryl-pyrazole-aminopyrazine Anticancer agent; bulky substituents improve target specificity .
3-((1-(Benzo[d]isoxazol-3-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile Benzoisoxazole-piperidine High molecular weight (363.4 g/mol); lipophilic groups may enhance membrane permeability .

Structural and Crystallographic Insights

  • Crystal Packing : Bulky substituents (e.g., benzoisoxazole in ) may promote dimerization or 2D network formation, influencing solid-state properties and dissolution rates.

Biological Activity

3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is C8H9N3OC_8H_9N_3O, with a molecular weight of approximately 165.17 g/mol. The compound features a pyrazine ring, a hydroxyl group on the azetidine moiety, and a nitrile functional group, contributing to its reactivity and biological interactions.

PropertyValue
CAS Number Not specified
Molecular Formula C8H9N3O
Molecular Weight 165.17 g/mol
IUPAC Name 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile

The biological activity of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the hydroxyl group enhances hydrogen bonding capabilities, potentially influencing receptor binding affinities and modulating enzymatic activities.

Interaction with Biological Molecules

Research indicates that this compound may act as an allosteric modulator in certain biochemical pathways. Allosteric modulators can enhance or inhibit the activity of target proteins by binding to sites other than the active site, leading to conformational changes that affect the protein's function.

Biological Activity Studies

Several studies have investigated the biological effects of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
  • Cytotoxicity : In vitro assays have shown that 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile possesses cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells may be linked to its interaction with cellular signaling pathways.
  • Neuroprotective Effects : Some research highlights potential neuroprotective properties, indicating that the compound may mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting moderate antimicrobial activity.

Case Study 2: Cytotoxicity Against Cancer Cells

In a study published by Johnson et al. (2024), the cytotoxic effects of the compound were assessed on MCF-7 breast cancer cells. The IC50 value was determined to be 25 µM, indicating significant cytotoxicity and potential as an anticancer agent.

Q & A

Q. What are the optimized synthetic routes for 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with pyrazine ring formation followed by functional group modifications. Key steps include nucleophilic substitution to introduce the hydroxyazetidine moiety. Reaction parameters such as temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling) critically impact yield and purity. Purification via column chromatography or recrystallization is essential to isolate the product from intermediates .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile?

1H/13C NMR identifies proton and carbon environments, such as the hydroxyazetidine group (δ 3.5–4.0 ppm for CH2 adjacent to oxygen) and pyrazine ring protons (δ 8.0–9.0 ppm). HSQC and HMBC correlate heteronuclear interactions to verify connectivity. High-resolution MS (HRMS) confirms molecular formula via exact mass matching (e.g., [M+H]+ ion). Purity is assessed via HPLC with UV detection (λ ~254 nm) .

Q. What are the key functional groups in 3-(3-Hydroxyazetidin-1-yl)pyrazine-2-carbonitrile, and how do they influence reactivity?

The nitrile group (-C≡N) undergoes nucleophilic addition (e.g., with Grignard reagents), while the hydroxyazetidine moiety participates in hydrogen bonding and acid-base reactions. The pyrazine ring’s electron-deficient nature facilitates electrophilic substitution at the 5- and 6-positions. Reactivity is modulated by solvent choice (e.g., polar aprotic solvents enhance nitrile reactivity) .

Advanced Research Questions

Q. What computational methods are recommended for predicting the three-dimensional conformation and electronic properties of this compound?

Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics simulations (e.g., AMBER force field) model solvation effects and conformational flexibility. Docking studies (AutoDock Vina) assess binding poses with biological targets like kinases, guided by the hydroxyazetidine’s hydrogen-bonding capacity .

Q. How should researchers resolve contradictions between in silico docking predictions and empirical binding affinity measurements?

Discrepancies may arise from solvent effects or protein flexibility. Validate docking results with ensemble docking (multiple receptor conformations) and binding free energy calculations (MM-PBSA/GBSA). Experimentally, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Cross-validate with mutagenesis studies targeting predicted interaction sites .

Q. What experimental strategies are effective in determining kinetic parameters for reactions involving this compound?

Pseudo-first-order kinetics under excess reagent conditions can isolate rate constants for nitrile hydrolysis or azetidine ring opening. Use stopped-flow UV-Vis spectroscopy to monitor fast reactions (e.g., t1/2 < 1 s). For enzyme inhibition, apply Michaelis-Menten analysis with varying substrate concentrations and use Lineweaver-Burk plots to distinguish competitive/non-competitive mechanisms .

Q. How can dose-response experiments be designed to evaluate kinase inhibitory effects?

Use ATP-competitive assay formats with recombinant kinases (e.g., EGFR or JAK2). Titrate the compound (0.1–100 µM) in 3–5 replicates. Include controls for non-specific binding (DMSO vehicle) and reference inhibitors (e.g., staurosporine). Analyze data with four-parameter logistic curves to calculate IC50 values. Confirm selectivity via kinase profiling panels (e.g., DiscoverX) .

Q. What methodologies assess the metabolic stability of this compound in hepatic microsomal assays?

Incubate with human liver microsomes (HLM) (1 mg/mL) and NADPH cofactor at 37°C. Sample at 0, 15, 30, and 60 min. Quench with acetonitrile, then quantify parent compound via LC-MS/MS . Calculate half-life (t1/2) and intrinsic clearance (CLint). Compare to stable reference compounds (e.g., verapamil). Include CYP enzyme inhibition assays to identify metabolic pathways .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate biological activity using orthogonal assays (e.g., cell-based vs. enzymatic) and apply Benjamini-Hochberg correction for high-throughput data to minimize false positives .
  • Reaction Optimization : Employ Design of Experiments (DoE) (e.g., Box-Behnken design) to systematically vary temperature, solvent ratio, and catalyst loading for yield optimization .

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